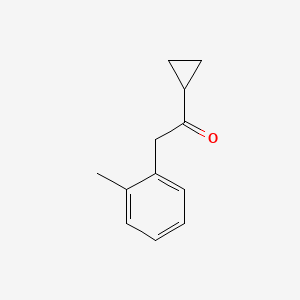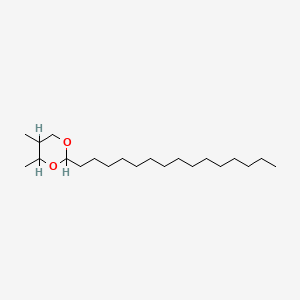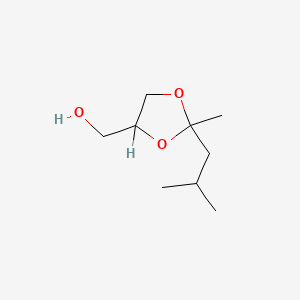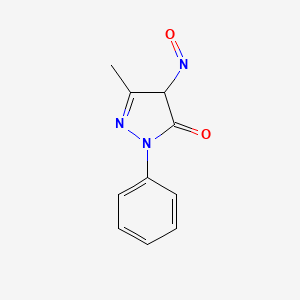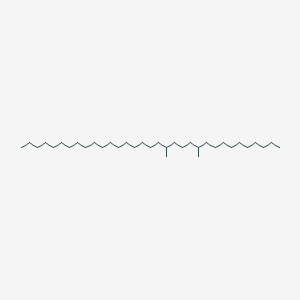
11,15-Dimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity and its presence in various natural and synthetic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyltritriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the hydrocracking of larger hydrocarbons followed by fractional distillation to isolate the desired compound. This process is efficient for producing large quantities of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions, such as catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogens (Cl₂, Br₂) with UV light or radical initiators
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes with fewer carbon atoms (if cleavage occurs)
Substitution: Halogenated alkanes
Scientific Research Applications
11,15-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 11,15-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is exploited in various industrial and biological applications.
Comparison with Similar Compounds
Tritriacontane (C₃₃H₆₈): A straight-chain alkane with similar physical properties but lacks the methyl substitutions.
11,15-Dimethylhentriacontane (C₃₁H₆₄): A shorter chain analog with similar structural features.
11,15-Dimethylpentatriacontane (C₃₇H₇₆): A longer chain analog with additional carbon atoms.
Uniqueness: 11,15-Dimethyltritriacontane is unique due to its specific methyl substitutions at the 11th and 15th positions, which can influence its physical properties and reactivity compared to its straight-chain and other branched analogs.
Properties
IUPAC Name |
11,15-dimethyltritriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJYSQCASWJCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334728 |
Source


|
| Record name | 11,15-Dimethyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-78-1 |
Source


|
| Record name | 11,15-Dimethyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
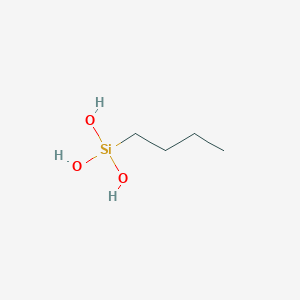
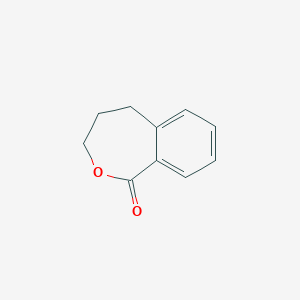
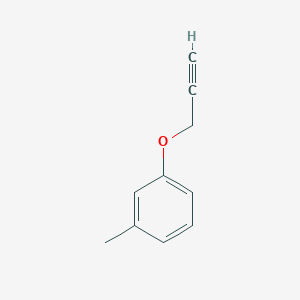
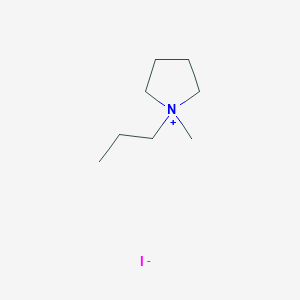

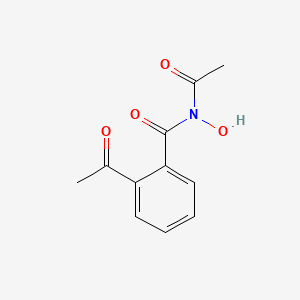
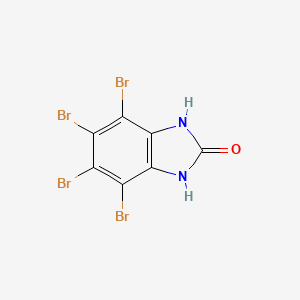
![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)
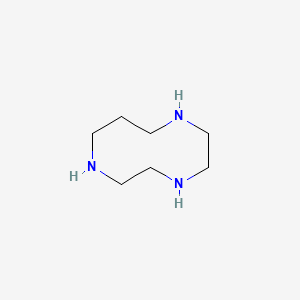
![{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B3053855.png)
